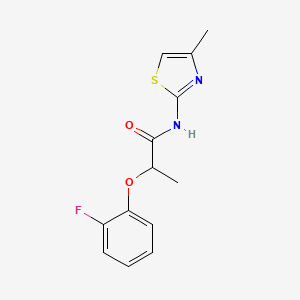![molecular formula C12H10N2O2S B12242806 2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12242806.png)
2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is a chemical compound that belongs to the family of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group and a carboxylic acid group. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves multiple steps:
Synthesis of 2-(pyridin-2-yl)ethan-1-ol: This is achieved by reacting 2-bromopyridine with sodium hydride and methyl iodide.
Synthesis of 2-(pyridin-2-yl)ethanethiol: The intermediate 2-(pyridin-2-yl)ethan-1-ol is then reacted with thiophenol and potassium carbonate.
Formation of 2-{[(pyridin-2-yl)thio]methyl}-3-methyl-1,2-oxazole: This step involves the reaction of 2-(pyridin-2-yl)ethanethiol with 3-methyl-1,2-oxazole and bromine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially inhibiting or modifying their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- 2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-2-carboxylic acid
Uniqueness
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the sulfanyl and carboxylic acid groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-4-2-6-14-11(10)17-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,15,16) |
InChI Key |
DNXRXSASNXULIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine](/img/structure/B12242726.png)


![3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B12242745.png)
![1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12242754.png)
![3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B12242765.png)
![2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12242771.png)
![N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12242775.png)
![N-methyl-1-(6-methylpyridazin-3-yl)-N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12242784.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine](/img/structure/B12242788.png)
![2,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12242789.png)
![3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B12242792.png)
![6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B12242800.png)
![4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12242812.png)
